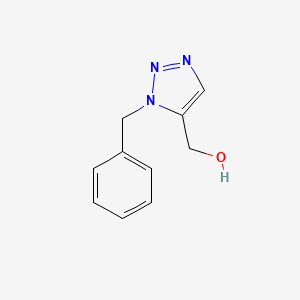

(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as 1,2,3-triazoles . It has been used in the synthesis of a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives .

Synthesis Analysis

The synthesis of “(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol” involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds 4-ethynyl-2-substituted phenylthiazole were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol”, but unfortunately, the information available is limited and does not provide enough details to create six to eight unique and detailed sections as you requested.

Drug Discovery

1,2,3-triazoles are used in the synthesis of various pharmacologically active compounds due to their stability and bioactivity .

Organic Synthesis

These compounds serve as important building blocks in organic synthesis, contributing to the construction of complex molecular structures .

Polymer Chemistry

1,2,3-triazoles find applications in polymer chemistry for modifying polymer properties or creating new types of polymers .

Supramolecular Chemistry

They are utilized in supramolecular chemistry for creating self-assembling systems .

Bioconjugation

These triazoles are used in bioconjugation techniques for attaching various biomolecules together .

Chemical Biology

They play a role in chemical biology for probing biological systems .

Fluorescent Imaging

Some triazoles are used in fluorescent imaging due to their fluorescent properties .

Materials Science

They are also applied in materials science for developing new materials with specific properties .

Antimicrobial and Antioxidant Activity

Triazole compounds have shown antimicrobial and antioxidant activities in various studies .

Anti-Corrosive Properties

Derivatives like (1-benzyl-1H-1,2,3-triazol-4-yl) methanol have been studied for their anti-corrosive properties on metals .

Orientations Futures

The future directions for “(1-Benzyl-1H-1,2,3-triazol-5-yl)methanol” could involve further optimization and development of a newer antitubercular candidate . Additionally, the synthesis of a new hybrid architecture of two or more bioactive scaffolds is one of the powerful tools used in new drug discovery .

Mécanisme D'action

Target of Action

Similar compounds such as tris(1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine have been used as ligands in coordination chemistry . These compounds can stabilize Cu(I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .

Mode of Action

It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This property allows it to offer various types of binding to the target enzyme .

Biochemical Pathways

Similar compounds have been reported to inhibit leukemia stem cells, activate glucokinase, and exhibit antitubercular activities .

Result of Action

Similar compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

Action Environment

Similar compounds have been shown to effectively prevent steel corrosion in an acidic environment .

Propriétés

IUPAC Name |

(3-benzyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-8-10-6-11-12-13(10)7-9-4-2-1-3-5-9/h1-6,14H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYMAOLKRXCWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)

![4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2995167.png)

![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)

![[3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone](/img/structure/B2995175.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide](/img/structure/B2995177.png)

![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2995178.png)

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2995183.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2995184.png)